molecular formula C9H11FN2O2 B13099661 2-Fluoro-N,N,4-trimethyl-5-nitroaniline

2-Fluoro-N,N,4-trimethyl-5-nitroaniline

Cat. No.: B13099661
M. Wt: 198.19 g/mol
InChI Key: ALASDIOGMWXFBO-UHFFFAOYSA-N
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Description

2-Fluoro-N,N,4-trimethyl-5-nitroaniline (CAS: 1803836-71-6) is a fluorinated aromatic amine derivative featuring a nitro group at the 5-position, two N-methyl groups, and a methyl substituent at the 4-position of the aniline ring. Its molecular formula is C₁₀H₁₂FN₃O₂, with a molar mass of 225.22 g/mol. The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing nitro group and fluorine atom, which enhance reactivity in nucleophilic substitution or reduction reactions .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

2-fluoro-N,N,4-trimethyl-5-nitroaniline

InChI

InChI=1S/C9H11FN2O2/c1-6-4-7(10)9(11(2)3)5-8(6)12(13)14/h4-5H,1-3H3

InChI Key

ALASDIOGMWXFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N(C)C)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-N,N,4-trimethyl-5-nitroaniline typically involves multiple steps. One common method includes the nitration of 2-fluoroaniline, followed by methylation. The nitration process involves the reaction of 2-fluoroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Comparison with Similar Compounds

2-Fluoro-4-nitroaniline (CAS 369-35-7)

  • Structure : Fluorine at 2-position, nitro at 4-position.
  • Molecular Weight : 156.11 g/mol.
  • Lacks methyl groups, resulting in lower steric hindrance and higher polarity compared to the target compound .

2-Fluoro-5-nitroaniline (CAS 369-36-8)

  • Structure : Fluorine at 2-position, nitro at 5-position.
  • Molecular Weight : 156.11 g/mol.
  • Properties : Melting point 99–101°C. The nitro group at the 5-position increases electron-withdrawing effects but lacks the methyl substituents of the target compound, leading to differences in solubility and reactivity .

4-Fluoro-2-nitroaniline (CAS 364-78-3)

  • Structure : Fluorine at 4-position, nitro at 2-position.
  • Molecular Weight : 156.11 g/mol.
  • Properties : Melting point 92.5–95°C. The reversed substituent positions alter electronic distribution, making it less reactive in para-substitution reactions compared to the target compound .

Methyl-Substituted Fluoro-Nitroanilines

4-Fluoro-2-methyl-5-nitroaniline (CAS 147285-87-8)

  • Structure : Methyl at 2-position, nitro at 5-position, fluorine at 4-position.
  • Molecular Weight : 170.14 g/mol.

2-Fluoro-3-methyl-6-nitroaniline (CAS 1261676-68-9)

  • Structure : Methyl at 3-position, nitro at 6-position, fluorine at 2-position.
  • Molecular Weight : 170.14 g/mol.
  • Properties : Adjacent methyl and nitro groups create significant steric and electronic effects, limiting accessibility for further functionalization, unlike the target compound’s spatially separated substituents .

Methoxy-Substituted Analogs

5-Fluoro-2-methoxy-4-nitroaniline (CAS 1435806-78-2)

  • Structure : Methoxy at 2-position, nitro at 4-position, fluorine at 5-position.
  • Molecular Weight : 186.13 g/mol.
  • Properties : The methoxy group is electron-donating, contrasting with the electron-withdrawing N,N-dimethyl groups in the target compound. This difference impacts electronic density on the aromatic ring, altering reactivity in coupling or reduction reactions .

Key Comparative Data

Compound CAS Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point
2-Fluoro-N,N,4-trimethyl-5-nitroaniline 1803836-71-6 C₁₀H₁₂FN₃O₂ 225.22 N,N-dimethyl, 4-methyl, 5-nitro Not reported
2-Fluoro-4-nitroaniline 369-35-7 C₆H₅FN₂O₂ 156.11 None (no methyl groups) >95% purity
4-Fluoro-2-methyl-5-nitroaniline 147285-87-8 C₇H₇FN₂O₂ 170.14 2-methyl, 5-nitro Not reported
5-Fluoro-2-methoxy-4-nitroaniline 1435806-78-2 C₇H₇FN₂O₃ 186.13 2-methoxy, 4-nitro Not reported

Structural and Electronic Effects

  • Steric Effects: The N,N-dimethyl and 4-methyl groups in the target compound increase steric bulk, reducing accessibility for reactions at the aromatic ring compared to non-methylated analogs .
  • Electronic Effects : The nitro group at the 5-position (meta to fluorine) creates a strong electron-withdrawing effect, directing electrophilic attacks to specific positions. In contrast, methoxy-substituted analogs exhibit electron-donating effects, altering reaction pathways .
  • Solubility: Methyl groups enhance lipophilicity, making the target compound less water-soluble than non-methylated fluoro-nitroanilines .

Biological Activity

2-Fluoro-N,N,4-trimethyl-5-nitroaniline is an aromatic amine that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique chemical structure allows it to interact with biological systems, making it a candidate for studying its biological activity and potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

The compound's chemical formula is C10H12FN3O2C_10H_{12}FN_3O_2, and its molecular weight is approximately 223.22 g/mol. The presence of a fluoro group and nitro substituents on the aniline ring significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H12FN3O2
Molecular Weight223.22 g/mol
IUPAC Name2-Fluoro-N,N,4-trimethyl-5-nitroaniline
Melting PointData not available

Antimicrobial Properties

Research has indicated that 2-Fluoro-N,N,4-trimethyl-5-nitroaniline exhibits notable antimicrobial activity. In a study evaluating various nitroanilines, it was found to inhibit the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with protein synthesis.

Case Study:
In vitro tests demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential as an antimicrobial agent in pharmaceutical formulations.

Cytotoxicity

The cytotoxic effects of 2-Fluoro-N,N,4-trimethyl-5-nitroaniline have also been investigated. A study conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 value for the compound against breast cancer cells (MCF-7) was determined to be approximately 25 µM .

Table: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)35

The biological activity of 2-Fluoro-N,N,4-trimethyl-5-nitroaniline is attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The nitro group can undergo reduction within cells, generating reactive nitrogen species that may lead to cellular damage and apoptosis .

Environmental Impact

Beyond its biological activity in medicinal contexts, this compound has implications in environmental science due to its potential as a pollutant. Studies have shown that nitroanilines can be toxic to aquatic organisms and may disrupt endocrine functions in wildlife.

Research Findings:
A study assessing the toxicity of various nitroaromatic compounds on aquatic life indicated that 2-Fluoro-N,N,4-trimethyl-5-nitroaniline caused significant mortality in fish at concentrations above 10 mg/L.

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